1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Medicinal Chemistry Physicochemical Property Optimization Sulfonamide SAR

1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903140-16-8) is a synthetic fluorinated sulfonamide derivative built on an azetidine-pyrrolidine-2,5-dione scaffold. The molecule features a 3-fluoro-4-methoxyphenylsulfonyl group attached to the azetidine nitrogen, with the pyrrolidine-2,5-dione moiety linked at the azetidine 3-position.

Molecular Formula C14H15FN2O5S
Molecular Weight 342.34
CAS No. 1903140-16-8
Cat. No. B2947180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
CAS1903140-16-8
Molecular FormulaC14H15FN2O5S
Molecular Weight342.34
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)F
InChIInChI=1S/C14H15FN2O5S/c1-22-12-3-2-10(6-11(12)15)23(20,21)16-7-9(8-16)17-13(18)4-5-14(17)19/h2-3,6,9H,4-5,7-8H2,1H3
InChIKeyZJSWBGKZXOAOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903140-16-8): Chemical Class, Scaffold Identity, and Procurement Baseline


1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903140-16-8) is a synthetic fluorinated sulfonamide derivative built on an azetidine-pyrrolidine-2,5-dione scaffold [1]. The molecule features a 3-fluoro-4-methoxyphenylsulfonyl group attached to the azetidine nitrogen, with the pyrrolidine-2,5-dione moiety linked at the azetidine 3-position. Its molecular formula is C14H15FN2O5S with a molecular weight of 342.34 g/mol [2]. The compound is catalogued as a research chemical and synthetic intermediate, primarily supplied by specialty chemical vendors at ≥95% purity. No published primary research article or patent specifically reports quantitative biological activity for this exact compound as of the search date; its differentiation therefore rests on computed physicochemical properties, structural comparison with close analogs, and its positioning within patent-defined pharmacological chemical space.

Why In-Class Azetidine-Pyrrolidinedione Sulfonamides Cannot Be Interchanged with 1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903140-16-8)


The azetidine-pyrrolidine-2,5-dione sulfonamide class encompasses compounds with widely divergent pharmacological profiles depending on the aromatic sulfonyl substitution pattern and the linker geometry [1]. Subtle changes to the aryl ring—such as replacing 3-fluoro-4-methoxy with 3-chloro-4-methoxy, 4-methoxy alone, or naphthyl—alter computed lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bond acceptor count, each of which influences membrane permeability, solubility, and protein-binding potential [2]. Patent literature explicitly demonstrates that phenylsulfonyl azetidine/pyrrolidine derivatives can be tuned to achieve selectivity for distinct receptor families (5-HT2A antagonism vs. AT2 receptor antagonism vs. cathepsin inhibition) [3][4]. Generic interchange without structural verification therefore risks selecting a compound with a fundamentally different target engagement profile, confounding SAR studies and wasting procurement resources.

Quantitative Differentiation Evidence for 1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903140-16-8) vs. Closest Structural Analogs


Fluorination-Driven Lipophilicity Modulation: XLogP3 and TPSA Comparison with the 3-Chloro-4-Methoxy Analog

The 3-fluoro substitution on the target compound yields a computed XLogP3 of -0.1 and a topological polar surface area (TPSA) of 92.4 Ų [1]. The closest catalogued structural analog, 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (MW 358.79), replaces fluorine with chlorine at the 3-position; chlorine's larger atomic radius (1.75 Å vs. 1.47 Å for fluorine) and higher hydrophobicity predict an increased logP and altered TPSA, shifting the molecule further from the CNS-optimal property space (XLogP 1–3, TPSA < 90 Ų for brain penetration). The target compound's XLogP3 of -0.1 places it in a more hydrophilic regime, potentially favoring aqueous solubility for in vitro assay formats at the expense of passive membrane permeability relative to the chloro congener.

Medicinal Chemistry Physicochemical Property Optimization Sulfonamide SAR

Scaffold Rigidity and Conformational Pre-organization: Azetidine-Pyrrolidinedione vs. Flexible-Chain Sulfonamide Analogs

The target compound incorporates a conformationally restricted azetidine ring directly linked to a pyrrolidine-2,5-dione, with 4 rotatable bonds (PubChem computed) [1]. In contrast, analogs where the pyrrolidine-2,5-dione is connected via a methylene linker (e.g., 1-((1-(m-tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione) introduce an additional rotatable bond and greater conformational freedom [2]. The reduced rotatable bond count of the target compound (4 vs. ≥5 for methylene-linked analogs) imposes greater conformational pre-organization, which class-level evidence suggests can enhance binding affinity to rigid protein binding pockets by reducing the entropic penalty upon target engagement. This scaffold rigidity is a key differentiator for researchers designing SAR studies around azetidine-pyrrolidinedione geometry.

Drug Design Conformational Restriction Scaffold Optimization

Patent-Class Mapping: Positioning Within 5-HT2A and AT2 Receptor Antagonist Chemical Space

Two major patent families define the pharmacological space for phenylsulfonyl azetidine/pyrrolidine derivatives. US Patent 6,559,166 (Bourrain et al., Merck) claims phenylsulphonyl azetidine, pyrrolidine, and piperidine derivatives as selective 5-HT2A receptor antagonists for schizophrenia and depression, emphasizing the critical role of the aryl sulfonyl substitution pattern for D2 vs. 5-HT2A selectivity [1]. US Patent Application 2017/0145032 (Spinifex Pharmaceuticals) claims pyrrolidine and azetidine compounds as AT2 receptor antagonists for neuropathic pain and inflammatory conditions [2]. The target compound's 3-fluoro-4-methoxyphenylsulfonyl group combines an electron-withdrawing fluorine (σm = 0.34) with an electron-donating para-methoxy group (σp = -0.27), creating a unique electronic profile not represented by either the unsubstituted phenyl or 4-methoxy-only analogs found in the patent examples. No IC50 or Ki values are publicly available for the target compound; however, its structural features align it with the 5-HT2A/AT2 antagonist pharmacophore space rather than the cathepsin S inhibitor phenotype claimed in HK1197673A, which requires distinct substitution patterns.

5-HT2A Receptor AT2 Receptor Antagonist Pharmacophore CNS Drug Discovery

Vendor-Reported Purity Benchmarks and Identity Verification for Reproducible Procurement

The target compound (CAS 1903140-16-8) is supplied at a vendor-reported purity of 95% [1]. The CAS number is registered and verifiable, and the compound is assigned PubChem CID 92078624 with full InChI Key (ZJSWBGKZXOAOGE-UHFFFAOYSA-N) and SMILES notation, enabling unambiguous identity confirmation by purchasers [2]. Close analogs such as 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione are also offered at 95% purity; there is no published evidence that either compound has been subjected to orthogonal purity verification (e.g., qNMR, LC-MS with quantification). The absence of reported polymorphic forms or chiral centers (Defined Atom Stereocenter Count = 0) simplifies identity verification and reduces lot-to-lot variability risk.

Compound Quality Control Procurement Standards Research Reproducibility

Recommended Research and Procurement Application Scenarios for 1-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903140-16-8)


Structure-Activity Relationship (SAR) Studies on Phenylsulfonyl Azetidine-Pyrrolidinedione 5-HT2A or AT2 Receptor Antagonists

The target compound is suitable as a probe molecule in SAR campaigns exploring the electronic and steric effects of aryl substitution on 5-HT2A or AT2 receptor antagonism. The 3-fluoro-4-methoxy motif provides a unique combination of meta-electron-withdrawing and para-electron-donating character not present in the unsubstituted phenyl or 4-methoxy-only variants exemplified in US Patent 6,559,166 (5-HT2A) [1] or US 2017/0145032 (AT2) [2]. Its computed low lipophilicity (XLogP3 = -0.1) makes it a useful comparator for evaluating the impact of logP on target engagement and selectivity within an azetidine-pyrrolidinedione series.

Conformational Restriction Studies Comparing Direct-Linked vs. Methylene-Bridged Azetidine-Pyrrolidinedione Scaffolds

With only 4 rotatable bonds and a direct azetidine-N to pyrrolidine-2,5-dione linkage, the target compound serves as a conformationally restricted comparator against analogs bearing a methylene spacer (≥5 rotatable bonds) such as 1-((1-(m-tolylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione [1]. Differential biological outcomes between these matched pairs can quantify the entropic benefit of scaffold pre-organization, informing lead optimization decisions in medicinal chemistry programs.

In Vitro Physicochemical Profiling as a Hydrophilic Sulfonamide Benchmark

The computed XLogP3 of -0.1 and TPSA of 92.4 Ų [1] place this compound in a notably hydrophilic region of chemical space for a sulfonamide-bearing molecule. It can serve as a low-logP benchmark in panels comparing solubility, non-specific binding, and membrane permeability across a series of phenylsulfonyl azetidine-pyrrolidinedione analogs, particularly when contrasted with more lipophilic chloro- or naphthyl-substituted congeners.

Reference Compound for Fluorinated Sulfonamide Synthetic Methodology Development

The 3-fluoro-4-methoxyphenylsulfonyl group is a synthetically accessible yet relatively underexplored fluorinated sulfonamide motif [1]. Methodological studies aimed at optimizing sulfonylation conditions on azetidine scaffolds, or post-synthetic functionalization of the pyrrolidine-2,5-dione ring, can employ this compound as a model substrate due to its well-defined CAS registry, PubChem entry, and commercial availability at ≥95% purity.

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